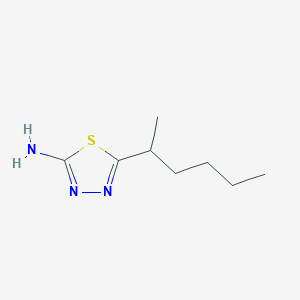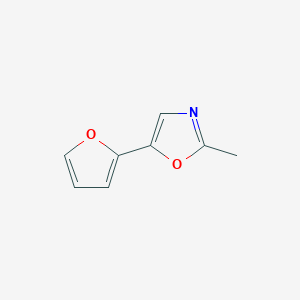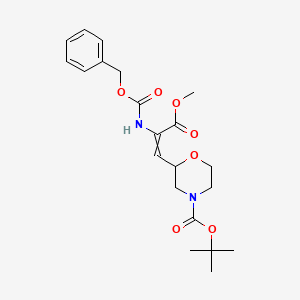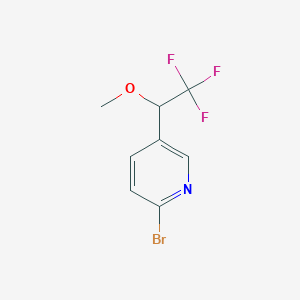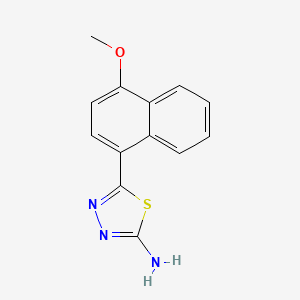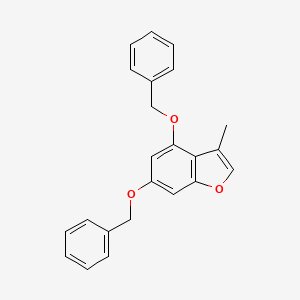
7-Bromo-5,6-dimethylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5,6-dimethylbenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The compound this compound features a bromine atom and two methyl groups attached to the benzimidazole core, which can influence its chemical properties and biological activities.
準備方法
The synthesis of 7-Bromo-5,6-dimethylbenzimidazole typically involves the bromination of 5,6-dimethylbenzimidazole. One common method includes the reaction of 5,6-dimethylbenzimidazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or acetic acid, and the temperature is maintained to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
7-Bromo-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions and can lead to the formation of various substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often require palladium catalysts and specific ligands to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 7-azido-5,6-dimethylbenzimidazole, while coupling with phenylboronic acid in a Suzuki reaction can produce 7-phenyl-5,6-dimethylbenzimidazole.
科学的研究の応用
7-Bromo-5,6-dimethylbenzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, this compound is investigated for its potential use in drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 7-Bromo-5,6-dimethylbenzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
7-Bromo-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: Lacks the bromine atom, which can significantly alter its chemical and biological properties.
7-Chloro-5,6-dimethylbenzimidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
2-Phenylbenzimidazole:
The uniqueness of this compound lies in the presence of the bromine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to other derivatives.
特性
分子式 |
C9H9BrN2 |
|---|---|
分子量 |
225.08 g/mol |
IUPAC名 |
4-bromo-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
InChIキー |
HOBWEGWEASRUOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)Br)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)
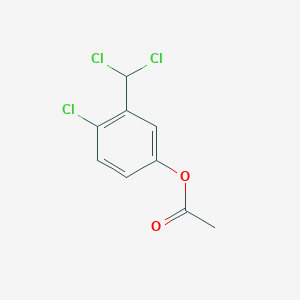
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
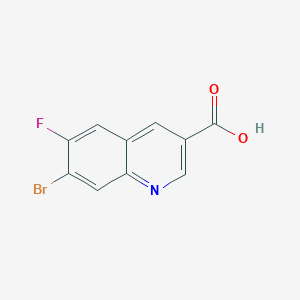
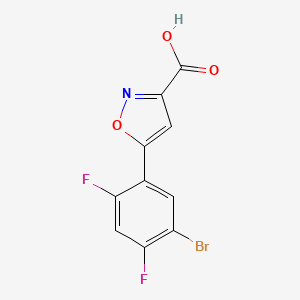
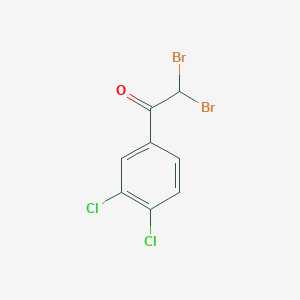
![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)
